Adipic acid-13C2

Vue d'ensemble

Description

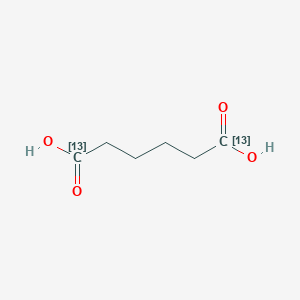

13C(CH2)413CO2H. This compound is a stable isotope-labeled version of hexanedioic acid, where the carbon atoms at positions 1 and 6 are replaced with the carbon-13 isotope. It is a white crystalline powder that is soluble in water and is commonly used in various industrial applications, including the production of nylon, polyurethane, and other synthetic fibers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Adipic acid-13C2 can be synthesized through the oxidation of cyclohexene using hydrogen peroxide (H2O2) in the presence of sodium tungstate (Na2WO4) and a phase-transfer catalyst such as Aliquat 336. This method is environmentally friendly as it avoids the use of nitric acid, which produces nitrous oxide (N2O), a harmful by-product .

Industrial Production Methods

The industrial production of this compound typically involves the oxidation of cyclohexanol or cyclohexanone using nitric acid. this method is less environmentally friendly due to the production of N2O. Recent advancements have focused on using hydrogen peroxide as the oxidant to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

Adipic acid-13C2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

Reduction: It can be reduced to form hexanediol.

Substitution: It can undergo substitution reactions where the carboxyl groups are replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various reagents can be used depending on the desired substitution.

Major Products

Oxidation: Adipic acid is a major product.

Reduction: Hexanediol is a major product.

Substitution: The products vary depending on the substituent introduced.

Applications De Recherche Scientifique

Metabolic Studies

Adipic Acid-13C2 in Metabolic Pathway Analysis

this compound serves as a valuable tracer in metabolic studies, particularly in understanding the metabolic pathways of fatty acids and dicarboxylic acids. It allows researchers to track the incorporation of carbon into various metabolic products, providing insights into metabolic fluxes and pathways.

Case Study: In Vivo Metabolism

A study demonstrated the use of [1,12-^13C2]dodecanedioic acid, where this compound was identified as a primary product of peroxisomal β-oxidation. The incorporation of the labeled compound into metabolic pathways was monitored using NMR spectroscopy, revealing critical insights into the oxidation processes of medium-chain dicarboxylic acids .

Polymer Chemistry

Use in Polymer Synthesis

this compound is utilized in polymer chemistry for synthesizing isotopically labeled polymers. This application is crucial for studying the properties and behaviors of polymers under various conditions.

Case Study: Nylon Production

Research has shown that incorporating this compound into nylon production allows for tracking the polymerization process and understanding the effects of different conditions on the final product's properties. This isotopic labeling can help optimize production processes for better efficiency and sustainability .

Pharmacokinetics and Drug Development

Role in Drug Metabolism Studies

The incorporation of this compound into drug molecules can significantly influence their pharmacokinetic profiles. By using this labeled compound, researchers can study how drugs are metabolized in vivo, providing insights into their efficacy and safety.

Case Study: Drug Development

In a pharmacokinetic study, this compound was used to trace drug metabolism pathways, revealing how modifications to drug structures can alter their metabolic fates. This information is vital for designing safer and more effective pharmaceuticals .

Environmental Research

Tracing Carbon Cycles

this compound is also applied in environmental research to trace carbon cycles within ecosystems. Its stable isotope labeling helps scientists understand carbon flow through different biological systems.

Case Study: Ecosystem Studies

In a comprehensive study analyzing CO2 assimilation rates in plants, this compound was used to track carbon incorporation into plant metabolites under varying oxygen conditions. The results highlighted significant shifts in carbon allocation during photosynthesis, emphasizing its role in ecological research .

Data Tables

Mécanisme D'action

The mechanism of action of Adipic acid-13C2 involves its interaction with various molecular targets and pathways. In isotopic labeling studies, the carbon-13 isotope allows for the tracing of metabolic pathways and the study of biochemical processes. The compound’s carboxyl groups can participate in various chemical reactions, influencing its reactivity and interactions with other molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Succinic acid-1,4-13C2

- Lauric acid-1,2-13C2

- Myristic acid-1,2-13C2

- Adipic-13C6 acid

- 1,4-Butanediol-13C4

Uniqueness

Adipic acid-13C2 is unique due to its specific isotopic labeling at the 1 and 6 positions, which makes it particularly useful in isotopic labeling studies. This labeling allows for precise tracking of the compound in various chemical and biological processes, providing valuable insights into metabolic pathways and reaction mechanisms .

Activité Biologique

Adipic acid-13C2, a stable isotope-labeled form of adipic acid, has garnered attention in various fields, particularly in metabolic studies and industrial applications. This compound is primarily used as a precursor for the synthesis of nylon and other polymers, but its biological activity is an area of ongoing research. This article delves into the biological activity of this compound, highlighting its metabolic pathways, potential applications in microbial production, and relevant case studies.

Chemical Structure and Properties

Adipic acid (hexanedioic acid) is a dicarboxylic acid with the chemical formula . The 13C isotopic labeling refers to the substitution of two carbon atoms with their heavier isotopes, which allows for tracking and tracing studies in biological systems. The labeled compound retains similar chemical properties to its non-labeled counterpart but provides enhanced capabilities for metabolic tracking.

Metabolic Pathways

1. Microbial Metabolism:

this compound can be utilized by various microorganisms as a carbon source. Research indicates that certain bacteria, such as Corynebacterium glutamicum, show potential for efficient adipic acid production through engineered metabolic pathways. A study demonstrated that C. glutamicum can convert glucose to adipic acid via a lysine pathway, which is redox-balanced and supports higher yields compared to traditional methods .

2. Enzyme Engineering:

The production of adipic acid from microbial sources often requires specific enzymes capable of catalyzing the necessary biochemical reactions. Current research focuses on identifying and engineering these enzymes to enhance their efficiency. For instance, enzymes involved in the conversion of acetyl-CoA to adipic acid are critical, and mutations in these enzymes can significantly affect the yield .

Case Studies

1. Production Optimization:

A notable case study involved optimizing the production of adipic acid using engineered strains of Candida viswanathii. This yeast demonstrated remarkable tolerance to high concentrations of adipic acid (up to 100 g/L), maintaining growth rates comparable to those observed with Saccharomyces cerevisiae under similar conditions . The study highlighted the potential for using this organism in industrial applications where high yields are essential.

2. Tracing Metabolic Pathways:

Another significant application of this compound is in tracing metabolic pathways within organisms. Researchers have employed this labeled compound to investigate how different carbon sources are metabolized in microbial systems, providing insights into metabolic fluxes and efficiency .

Data Tables

| Parameter | Adipic Acid | This compound |

|---|---|---|

| Molecular Formula | C6H10O4 | C6H8O4 |

| Isotopic Composition | Natural | 99% 13C |

| Common Applications | Nylon production | Metabolic tracing |

| Microbial Tolerance | Varies by strain | High (e.g., C. viswanathii) |

Propriétés

IUPAC Name |

(1,6-13C2)hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLRTRBMVRJNCN-MPOCSFTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[13C](=O)O)C[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583903 | |

| Record name | (1,6-~13~C_2_)Hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133954-44-6 | |

| Record name | (1,6-~13~C_2_)Hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 133954-44-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.